molecular formula C9H7BrO2 B184902 6-Bromochroman-4-one CAS No. 49660-57-3

6-Bromochroman-4-one

Cat. No. B184902
Key on ui cas rn: 49660-57-3
M. Wt: 227.05 g/mol
InChI Key: PFLPVOXSUCCZDH-UHFFFAOYSA-N
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Patent
US04548948

Procedure details

4-Bromophenol (105 g, 0.61 mole) was converted into methyl(4-bromophenoxy)propanoate by the method referred to in Description 11A. This ester (125 g, 0.48 mole) was then added slowly to concentrated sulphuric acid (500 ml) and the resulting yellow solution stirred at room temperature for 30 minutes. This solution was poured slowly into ice/water (5 liters) and the mixture extracted using ethyl acetate (2×700 ml). The organic solution was washed with 10% sodium carbonate solution (2×300 ml) and brine (1×300 ml), dried (Na2SO4) and evaporated to dryness to give a pale yellow solid. This was recrystallised from ethyl acetate/petroleum ether (60°-80° C.) to give the title compound as a white crystalline solid (43.4 g, 31%). M.p. 79°-80°.
Quantity
105 g
Type
reactant
Reaction Step One
Name
methyl(4-bromophenoxy)propanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
11A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
125 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
5 L
Type
solvent
Reaction Step Five
Yield
31%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[CH3:9][C:10](OC1C=CC(Br)=CC=1)(C)[C:11]([O-])=[O:12].S(=O)(=O)(O)O>>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[O:8][CH2:9][CH2:10][C:11]2=[O:12]

Inputs

Step One
Name
Quantity
105 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Step Two
Name
methyl(4-bromophenoxy)propanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)[O-])(C)OC1=CC=C(C=C1)Br
Step Three
Name
11A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ester
Quantity
125 g
Type
reactant
Smiles
Name
Quantity
500 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
ice water
Quantity
5 L
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting yellow solution stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted
WASH
Type
WASH
Details
The organic solution was washed with 10% sodium carbonate solution (2×300 ml) and brine (1×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid
CUSTOM
Type
CUSTOM
Details
This was recrystallised from ethyl acetate/petroleum ether (60°-80° C.)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C2C(CCOC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 43.4 g
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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